molecular formula C22H14ClFO3 B2451899 4-(3-(3-Chlorophenyl)acryloyl)phenyl 2-fluorobenzenecarboxylate CAS No. 298216-00-9

4-(3-(3-Chlorophenyl)acryloyl)phenyl 2-fluorobenzenecarboxylate

Cat. No.: B2451899
CAS No.: 298216-00-9
M. Wt: 380.8 g/mol
InChI Key: CLLQEIKPJKNIFV-UHFFFAOYSA-N
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Description

4-(3-(3-Chlorophenyl)acryloyl)phenyl 2-fluorobenzenecarboxylate is an organic compound with the molecular formula C22H14ClFO3. This compound is characterized by the presence of a chlorophenyl group, an acryloyl group, and a fluorobenzenecarboxylate group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(3-Chlorophenyl)acryloyl)phenyl 2-fluorobenzenecarboxylate typically involves the following steps:

    Preparation of 3-(3-Chlorophenyl)acryloyl chloride: This intermediate can be synthesized by reacting 3-chlorobenzaldehyde with acryloyl chloride in the presence of a base such as triethylamine.

    Esterification Reaction: The 3-(3-Chlorophenyl)acryloyl chloride is then reacted with 4-hydroxyphenyl 2-fluorobenzoate in the presence of a catalyst like pyridine to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

4-(3-(3-Chlorophenyl)acryloyl)phenyl 2-fluorobenzenecarboxylate is utilized in various fields of scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Employed in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 4-(3-(3-Chlorophenyl)acryloyl)phenyl 2-fluorobenzenecarboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to desired biological outcomes. For example, its antimicrobial activity may result from disrupting bacterial cell wall synthesis or interfering with essential metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-(3-Chlorophenyl)acryloyl)phenyl benzoate
  • 4-(3-(4-Chlorophenyl)acryloyl)phenyl 2-fluorobenzenecarboxylate
  • 4-(3-(3-Chlorophenyl)acryloyl)phenyl 4-fluorobenzenecarboxylate

Uniqueness

4-(3-(3-Chlorophenyl)acryloyl)phenyl 2-fluorobenzenecarboxylate is unique due to the presence of both a chlorophenyl and a fluorobenzenecarboxylate group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research applications, distinguishing it from other similar compounds.

Properties

CAS No.

298216-00-9

Molecular Formula

C22H14ClFO3

Molecular Weight

380.8 g/mol

IUPAC Name

[4-[3-(3-chlorophenyl)prop-2-enoyl]phenyl] 2-fluorobenzoate

InChI

InChI=1S/C22H14ClFO3/c23-17-5-3-4-15(14-17)8-13-21(25)16-9-11-18(12-10-16)27-22(26)19-6-1-2-7-20(19)24/h1-14H

InChI Key

CLLQEIKPJKNIFV-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)C(=O)C=CC3=CC(=CC=C3)Cl)F

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)C(=O)C=CC3=CC(=CC=C3)Cl)F

solubility

not available

Origin of Product

United States

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